9-Oxo-13-prostenoic acid

Description

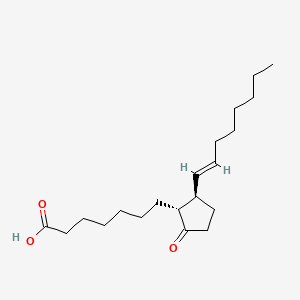

Structure

2D Structure

3D Structure

Properties

CAS No. |

40098-50-8 |

|---|---|

Molecular Formula |

C20H34O3 |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

7-[(1R,2R)-2-[(E)-oct-1-enyl]-5-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H34O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h9,12,17-18H,2-8,10-11,13-16H2,1H3,(H,22,23)/b12-9+/t17-,18+/m0/s1 |

InChI Key |

NCJHQUGTCXBXNW-HZOVXUMNSA-N |

SMILES |

CCCCCCC=CC1CCC(=O)C1CCCCCCC(=O)O |

Isomeric SMILES |

CCCCCC/C=C/[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)O |

Canonical SMILES |

CCCCCCC=CC1CCC(=O)C1CCCCCCC(=O)O |

Other CAS No. |

41302-01-6 |

Synonyms |

9-oxo-13-prostenoic acid |

Origin of Product |

United States |

Molecular Mechanisms of Action and Biological Signaling of 9 Oxo 13 Prostenoic Acid Congeners

Interactions with Specific Prostanoid Receptors and Subtypes (e.g., EP1, EP4, Prostacyclin receptor)

The biological activities of 9-oxo-13-prostenoic acid and its congeners, such as Prostaglandin (B15479496) E1 (PGE1), are initiated by their binding to specific prostanoid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. guidetopharmacology.orgnih.gov The prostanoid receptor family includes five main types: DP, EP, FP, IP, and TP, corresponding to their primary endogenous ligands PGD2, PGE2, PGF2α, PGI2 (prostacyclin), and thromboxane (B8750289) A2, respectively. guidetopharmacology.org

Prostaglandin E congeners interact with the EP receptor subtypes—EP1, EP2, EP3, and EP4—each coupled to distinct signaling pathways. guidetopharmacology.orgresearchgate.net For instance, the EP1 receptor is coupled to Gq proteins, mediating increases in intracellular calcium. genecards.org In contrast, EP2 and EP4 receptors are linked to Gs proteins, which stimulate adenylyl cyclase activity. guidetopharmacology.org The prostacyclin receptor (IP), another key target, is also a Gs-coupled receptor. nih.gov The selectivity of different congeners for these receptor subtypes dictates their specific physiological effects. While PGE1 is a known agonist for EP receptors, other synthetic agonists have been developed with varying selectivity for each subtype. researchgate.net For example, MRE-269, the active form of selexipag, demonstrates superior selectivity for the IP receptor over other prostanoid receptors like EP2 and EP4, which is a key factor in its therapeutic application. nih.gov

Table 1: Prostanoid Receptor Subtypes and Their Primary Signaling Mechanisms

| Receptor Subtype | Primary Endogenous Ligand | G-Protein Coupling | Primary Signaling Pathway |

|---|---|---|---|

| EP1 | Prostaglandin E2 (PGE2) | Gq | Phospholipase C activation, increased intracellular Ca²⁺ |

| EP2 | Prostaglandin E2 (PGE2) | Gs | Adenylyl cyclase stimulation, increased cAMP |

| EP3 | Prostaglandin E2 (PGE2) | Gi/Gs/Gq | Inhibition/stimulation of adenylyl cyclase, other pathways |

| EP4 | Prostaglandin E2 (PGE2) | Gs | Adenylyl cyclase stimulation, increased cAMP |

| IP (Prostacyclin) | Prostacyclin (PGI2) | Gs | Adenylyl cyclase stimulation, increased cAMP |

Downstream Cellular Signaling Cascades Mediated by Receptor Activation (e.g., G-protein linked pathways, cAMP production)

Upon agonist binding, prostanoid receptors undergo a conformational change that activates associated heterotrimeric G-proteins. hmdb.ca This activation involves the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer. nih.gov Both the Gα-GTP and Gβγ subunits can then modulate the activity of downstream effector enzymes. nih.gov

A primary signaling pathway for congeners that activate EP2, EP4, and IP receptors is the stimulation of adenylyl cyclase. guidetopharmacology.orgnih.govchemicalbook.com This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. nih.gov Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates numerous target proteins, thereby regulating a wide array of cellular functions. eur.nl Recent studies have indicated that this cAMP production is not limited to the plasma membrane; internalized receptor-ligand complexes can continue to signal from endosomal compartments, leading to sustained cAMP production. nih.gov

Conversely, activation of EP1 receptors, coupled to Gq, stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), initiating another cascade of phosphorylation events.

Modulation of Intracellular Processes in Experimental Models

The activation of these signaling cascades by this compound congeners leads to significant modulation of various cellular processes, as demonstrated in numerous experimental models.

Prostaglandins (B1171923) are recognized as important regulators of cell proliferation, differentiation, and apoptosis. researchgate.net Some congeners have demonstrated inhibitory effects on cell growth. For instance, Prostaglandin E1 has been shown to inhibit the proliferation of certain cells. nih.gov In other contexts, specific prostaglandins have been investigated for their anti-tumor effects. googleapis.com The complex interplay between different prostanoid receptors and their downstream signaling pathways can lead to either pro-proliferative or anti-proliferative outcomes depending on the cell type and the specific congener involved.

Certain congeners of 9-oxo-prostenoic acid have been identified as potent modulators of adipogenesis and lipid metabolism through the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are ligand-activated transcription factors that play a crucial role in regulating energy metabolism. nih.govnih.gov

Specifically, 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid, a derivative of linolenic acid, has been shown to induce adipogenesis by activating PPARγ. nih.gov This activation promotes the differentiation of adipocytes and stimulates the expression of PPARγ target genes, leading to the secretion of adiponectin and enhanced glucose uptake. nih.gov Similarly, another related compound, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), acts as a potent agonist for PPARα. nih.govplos.orgresearchgate.net In vitro and in vivo studies have demonstrated that 13-oxo-ODA activates PPARα, which in turn enhances fatty acid oxidation in the liver and leads to a decrease in plasma and hepatic triglyceride levels in obese diabetic mouse models. nih.govplos.org

Table 2: Effects of this compound Congeners on Metabolic Regulation

| Compound | Target Receptor/Factor | Primary Effect | Experimental Model | Finding |

|---|---|---|---|---|

| 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid | PPARγ | Adipogenesis | Adipocytes | Induces differentiation and glucose uptake. nih.gov |

| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | PPARα | Lipid Metabolism | CV1 cells, Primary hepatocytes, Obese diabetic mice | Activates PPARα, enhances fatty acid oxidation, reduces triglycerides. nih.govplos.orgresearchgate.net |

One of the most well-characterized effects of certain this compound congeners, particularly Prostaglandin E1 and Prostacyclin (PGI2), is the potent inhibition of platelet aggregation. hmdb.cadrugbank.comebi.ac.ukechemi.compharmacompass.com This effect is primarily mediated through the activation of IP receptors on platelets. guidetopharmacology.orgnih.gov Binding to the IP receptor stimulates the Gs-adenylyl cyclase-cAMP pathway. The resulting increase in intracellular cAMP inhibits the processes that lead to platelet activation and aggregation, thus playing a crucial role in maintaining vascular homeostasis. guidetopharmacology.orgebi.ac.uk

Investigation of Structure-Activity Relationships for Biological Effects

The biological activity of this compound congeners is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies aim to understand how modifications to the molecular scaffold affect receptor binding, potency, and selectivity.

For prostanoids, key structural features that influence activity include the nature of the cyclopentanone (B42830) ring, the length and saturation of the two side chains (alpha and omega chains), and the stereochemistry of hydroxyl groups. For example, the conversion of Prostaglandin A1 to an allylic isomer, 15-hydroxy-9-oxoprosta-11,13-dienoic acid, by a plasma isomerase, highlights how double bond position is critical for biological activity and stability. nih.gov In the development of synthetic agonists, modifications are often made to enhance selectivity for a particular receptor subtype and to improve metabolic stability. For instance, the development of selective EP4 agonists involved combining a specific ring system with a 16-phenyl group and replacing the carboxylate with a tetrazole ring to prevent β-oxidation. researchgate.net The length of fatty acid side chains has also been shown to be a critical parameter for the protraction of biological effects in vivo for related lipid-modified peptide drugs. nih.gov These studies are crucial for the rational design of novel therapeutic agents with improved efficacy and specificity.

Advanced Synthetic Methodologies for 9 Oxo 13 Prostenoic Acid and Its Analogues

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of organic chemistry, offering sustainable and efficient routes to complex molecules. nih.govmdpi.combeilstein-journals.orgrug.nl These methods are particularly valuable for producing oxoacids and their derivatives with high stereoselectivity. nih.gov

Enzyme cascade systems, where multiple enzymatic reactions occur in a single pot, provide significant advantages over sequential synthesis by avoiding the isolation of intermediates and shifting reaction equilibria. nih.govresearchgate.netnih.gov A prominent example in the production of oxoacids is the lipoxygenase (LOX) and hydroperoxide lyase (HPL) cascade. nih.govresearchgate.netfrontiersin.orgelsevierpure.com

This biocatalytic process typically begins with the hydrolysis of triglycerides from vegetable oils by a lipase (B570770) to release polyunsaturated fatty acids (PUFAs) like linoleic acid. researchgate.netmdpi.com Subsequently, a lipoxygenase (LOX) catalyzes the regiospecific dioxygenation of the PUFA to form a fatty acid hydroperoxide. frontiersin.orgmdpi.comacs.org For instance, soybean LOX-1 introduces oxygen at the C-13 position of linoleic acid to form 13-hydroperoxyoctadecadienoic acid (13S-HPODE). nih.govmdpi.com The final step is catalyzed by a hydroperoxide lyase (HPL), a cytochrome P450 enzyme, which cleaves the hydroperoxide. nih.gov This cleavage yields a short-chain aldehyde and an ω-oxoacid. nih.govmdpi.comacs.org Specifically, the cleavage of 13S-HPODE by HPL produces hexanal (B45976) and 12-oxo-9(Z)-dodecenoic acid, while the cleavage of 9-hydroperoxides yields C9-aldehydes and a 9-oxoacid. mdpi.com

Researchers have successfully established one-pot, multi-enzyme systems for producing these valuable compounds. nih.govresearchgate.net For example, a three-enzyme cascade using lipase, LOX-1, and HPL has been developed to synthesize 12-oxo-9(Z)-dodecenoic acid directly from safflower oil. nih.gov The optimization of such cascades involves careful control of reaction conditions like pH, as different enzymes in the cascade may have different optimal pH ranges. nih.gov

| Enzyme | Function in Oxoacid Production Cascade | Source Example |

| Lipase | Hydrolyzes triglycerides to release polyunsaturated fatty acids. researchgate.net | Pseudomonas fluorescens nih.govmdpi.com |

| Lipoxygenase (LOX) | Catalyzes the regio- and stereoselective peroxidation of fatty acids to form hydroperoxides. frontiersin.orgacs.org | Soybean (Glycine max) mdpi.com |

| Hydroperoxide Lyase (HPL) | Cleaves fatty acid hydroperoxides into aldehydes and ω-oxoacids. nih.govmdpi.com | Papaya (Carica papaya) nih.govresearchgate.net |

| Catalase | Used for in-situ oxygen generation for the LOX reaction, improving efficiency. mdpi.com | Micrococcus lysodeikticus mdpi.com |

Microbial systems offer a powerful platform for producing and modifying complex organic molecules. mdpi.commedcraveonline.com Bioconversion, the use of microbial cells or their enzymes to perform chemical transformations, is a key technique in this field. frontiersin.orgescholarship.org

A notable application in the context of prostenoic acids is the microbiological hydroxylation of dl-9-oxo-13(cis and trans)-prostenoic acids. nih.gov Cultures of the fungus Microascus trigonosporus have been shown to convert these substrates into their 18- and 19-hydroxy derivatives in high yields. nih.govasm.org This demonstrates the ability of microbial systems to introduce functional groups at specific positions on the prostanoid skeleton, a task that can be challenging to achieve with conventional chemical methods.

The broader field of microbial fermentation is continuously being developed to enhance the production of valuable biochemicals. mdpi.commedcraveonline.com These processes rely on the metabolic activities of microorganisms to convert simple starting materials into complex products. mdpi.com The use of whole-cell biocatalysts, such as the yeast Komagataella phaffii equipped with recombinant LOX and HPL genes, is a promising strategy for producing green leaf volatiles and the associated oxoacids. frontiersin.orgelsevierpure.com Such approaches can overcome the limitations of using plant extracts, which often suffer from low enzyme concentrations and stability. acs.org The development of microscale experimental platforms allows for the rapid design and optimization of these bioconversion processes. core.ac.uk

Stereoselective Chemical Synthesis Approaches

The chemical synthesis of prostaglandins (B1171923) and their analogues requires precise control over multiple stereocenters. Over the years, chemists have developed elegant and powerful strategies to construct these complex molecules.

The total synthesis of prostanoids has been a major focus of organic chemistry, leading to the development of numerous innovative synthetic routes. nih.gov An important target in this class is 11-deoxy-prostaglandin E1 (dl-11-deoxy PGE1), an analogue of PGE1. nih.govglobalauthorid.com

One of the early total syntheses of dl-11-deoxy PGE1 involved a photoannelation reaction between two α,β-unsaturated ketones as a key step. nih.gov The resulting photoadduct was then transformed through a series of reactions to yield the target prostanoid structure. nih.govacs.org These pioneering syntheses established fundamental strategies for constructing the cyclopentane (B165970) core and installing the two side chains characteristic of prostaglandins. nih.gov These routes often involve the synthesis of racemic mixtures (dl-forms), which can then be resolved into individual enantiomers if required. nih.gov

The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction that is widely used in modern organic synthesis to create chiral molecules. nih.govmdpi.com In the context of prostanoid synthesis, this reaction is crucial for the stereocontrolled construction of key intermediates. acs.org

Organocatalysis has emerged as a particularly effective approach for mediating these reactions. mdpi.com For example, diarylprolinol silyl (B83357) ethers are effective organocatalysts for the conjugate addition of aldehydes to nitroalkenes. mdpi.comorgsyn.org This strategy has been applied to the total synthesis of prostaglandin-like molecules, such as isoprostanes. mdpi.com A domino Michael/Henry reaction catalyzed by a diphenylprolinol silyl ether has been used to construct a cyclopentane derivative, which served as a key intermediate in a three-pot synthesis of prostaglandin (B15479496) E1 methyl ether. orgsyn.org More recently, an intramolecular organocatalytic Michael reaction of a formyl-enal derivative was the key step in the total synthesis of a docosahexaenoic-acid-derived neuroprostane, allowing for the exclusive formation of the desired trans configuration of the side chains. acs.orgacs.org

Perhaps the most iconic strategy for the convergent synthesis of prostanoids is the conjugate addition of the omega (ω) side chain to a cyclopentenone intermediate. nih.govcore.ac.ukacs.org This approach, often referred to as a three-component coupling, elegantly assembles the core structure of the prostaglandin. nih.gov

Derivatization and Analogue Development for Functional Studies

Key strategies in the development of analogues have involved modifications at the carboxylic acid group and within the cyclopentanone (B42830) ring and its side chains. These alterations aim to create compounds with potentially enhanced potency, selectivity, or improved pharmacokinetic properties.

One significant area of development has been the synthesis of amide and ester derivatives of 9-oxo-13-trans-prostenoic acid. justia.com These modifications of the terminal carboxylic acid group can influence the molecule's polarity, solubility, and ability to interact with biological targets. Patents describe a range of these homologues and congeners, which have been investigated for their potential as antimicrobial agents and for their prostaglandin-like hypotensive effects. justia.comlookchem.com

Another approach to creating analogues involves the introduction of hydroxyl groups at various positions on the prostenoic acid backbone. For instance, microbiological hydroxylation has been successfully employed to produce specific derivatives. Cultures of the fungus Microascus trigonosporus have been shown to convert dl-9-oxo-13 (cis and trans)-prostenoic acids into their 18- and 19-hydroxy derivatives with high efficiency. nih.govasm.org This biotransformation provides a regioselective method for generating hydroxylated analogues that can then be used in functional studies to understand the role of hydroxylation at these specific carbons. nih.gov

The development of these analogues is crucial for understanding the chemical features necessary for biological activity. By comparing the functional properties of the parent compound with its derivatives, researchers can map the structural requirements for desired effects. This knowledge is fundamental for the rational design of new compounds with tailored activities.

The table below summarizes key derivatives of 9-oxo-13-prostenoic acid and the primary focus of their functional studies.

| Analogue/Derivative Class | Type of Modification | Reported Functional Studies | Reference(s) |

| Amide Derivatives | Modification of the terminal carboxylic acid to an amide group. | Antimicrobial and hypotensive activities. | justia.comgoogle.com |

| Ester Derivatives | Conversion of the terminal carboxylic acid to various ester forms. | Antimicrobial and hypotensive activities. | justia.comlookchem.com |

| 18-Hydroxy Derivatives | Microbiological hydroxylation at the C18 position. | Structure elucidation for further functional analysis. | nih.govasm.org |

| 19-Hydroxy Derivatives | Microbiological hydroxylation at the C19 position. | Structure elucidation for further functional analysis. | nih.govasm.org |

Analytical Chemistry and Research Methodologies for 9 Oxo 13 Prostenoic Acid Metabolomics

Quantitative Profiling of Oxylipin Metabolomes in Biological Samples

Quantitative profiling of oxylipin metabolomes, which include 9-oxo-13-prostenoic acid, is crucial for understanding their roles in various physiological and pathological processes. nih.gov The goal of these profiling methods is to provide a comprehensive and quantitative snapshot of the oxylipin content in a given biological sample, such as plasma, serum, or tissue. nih.govupce.cz

A typical workflow begins with sample preparation, where solid-phase extraction (SPE) is commonly employed to isolate oxylipins from the more complex biological matrix and concentrate them for analysis. nih.govescholarship.org For instance, Oasis HLB cartridges are frequently used for this purpose, where samples are loaded, washed, and the oxylipins are then eluted with an organic solvent like methanol (B129727). nih.govupce.cz To ensure accurate quantification, internal standards, often deuterated analogues of the target analytes (e.g., PGE2-d4), are added to the sample before the extraction process begins. nih.govescholarship.org This accounts for any analyte loss during sample preparation and analysis. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical platform for quantitative oxylipin profiling due to its exceptional specificity and sensitivity, allowing for the detection of compounds at picogram levels. nih.gov These methods are designed to be comprehensive, often quantifying dozens of oxylipins from multiple enzymatic pathways (cyclooxygenase, lipoxygenase, and cytochrome P450) in a single analytical run. nih.govlipidmaps.org This broad-spectrum analysis provides a more complete picture of the metabolic state, capturing the intricate interplay between different signaling lipids. nih.gov

Advanced Chromatographic Separation Techniques

The separation of individual oxylipins from a complex mixture is a critical step in their analysis, as many of these compounds are isomers with identical mass-to-charge ratios (m/z). nih.gov Advanced chromatographic techniques are essential for resolving these isomers, ensuring accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of oxylipin analysis. nih.govescholarship.org Reversed-phase HPLC, typically using a C18 column, is the most common approach. nih.govnih.gov Separation is achieved through gradient elution, where the composition of the mobile phase is changed over the course of the analysis. nih.gov A typical mobile phase system consists of an aqueous component (A), often water with a small percentage of an acid like acetic or formic acid to improve peak shape and ionization, and an organic component (B), such as a mixture of acetonitrile (B52724) and methanol. nih.govmdpi.com The gradient starts with a high proportion of the aqueous phase and gradually increases the organic phase concentration to elute the more nonpolar oxylipins. nih.gov The entire chromatographic run for a comprehensive analysis can be optimized to occur in under 30 minutes. nih.govlipidmaps.org

| Parameter | Condition |

|---|---|

| Column | Pursuit Plus C18 (2.0 × 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% glacial acetic acid |

| Mobile Phase B | Acetonitrile:Methanol (84:16) with 0.1% glacial acetic acid |

| Flow Rate | 400 µL/min |

| Autosampler Temp. | 4 °C |

| Analysis Time | 21 minutes |

Ultrahigh-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at higher pressures, leading to substantially improved resolution, higher peak capacity, and faster analysis times. upce.czresearchgate.net For oxylipin analysis, this enhanced resolution is particularly valuable for separating critical isobaric pairs, which are compounds with the same mass but different structures. upce.cz

A comparative study between UHPLC and ultrahigh-performance supercritical fluid chromatography (UHPSFC) found that a UHPLC method could baseline-separate 24 isobaric oxylipins within a 13-minute run. upce.czresearchgate.net The UHPLC method also demonstrated, on average, a 3.5-fold improvement in sensitivity compared to the SFC method. upce.czresearchgate.net The final optimized UHPLC method often involves a C18 column (e.g., Acquity UPLC BEH C18, 150 × 2.1 mm, 1.7 µm) and a gradient elution with a mobile phase consisting of an acetonitrile/water/acetic acid mixture and an isopropanol/acetonitrile mixture. upce.cz

| Time (min) | Flow Rate (mL/min) | % Mobile Phase B* |

|---|---|---|

| 0.0 | 0.4 | 2.0 |

| 12.0 | 0.4 | 62.0 |

| 12.1 | 0.4 | 99.0 |

| 13.5 | 0.65 | 99.0 |

| 15.0 | 0.65 | 2.0 |

| 20.0 | 0.4 | 2.0 |

*Mobile Phase A: Acetonitrile/Water/Acetic Acid (45/55/0.02, v/v/v); Mobile Phase B: 2-Propanol/Acetonitrile (50/50, v/v). upce.cz

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of lipids, including oxylipins. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. nih.gov Supercritical CO2 has favorable properties, including low viscosity and high diffusivity, which allow for high flow rates and rapid analyses. nih.gov While supercritical CO2 is nonpolar, its polarity can be tuned by adding polar organic solvents (modifiers) such as methanol or acetonitrile, enabling the separation of compounds across a wide polarity range, which is characteristic of the oxylipin class. researchgate.netnih.gov

SFC is particularly well-suited for chiral separations, which are important for distinguishing between enantiomers of oxylipins that may have different biological activities. acs.orgnih.gov While UHPLC may offer better sensitivity for general screening, SFC provides advantages for specific applications, including the analysis of oxidized phospholipids (B1166683) and chiral characterization. mdpi.comacs.org Recent developments have demonstrated the ability of SFC-MS/MS to separate and quantify over 100 octadecanoids, highlighting its potential in lipidomics. nih.gov

High-Resolution Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is the definitive tool for the detection and quantification of oxylipins due to its unparalleled sensitivity and selectivity. nih.govupce.cz When coupled with a chromatographic separation technique, it provides a powerful platform for identifying compounds based on both their retention time and their mass-to-charge ratio (m/z).

Electrospray Ionization (ESI) is the most widely used ionization technique for oxylipin analysis. upce.cz Because most oxylipins, including this compound, contain a carboxylic acid group, they are readily ionized in negative-ion mode ([M-H]⁻), which provides high sensitivity. upce.cznih.gov

Tandem mass spectrometry (MS/MS) significantly enhances the specificity of the analysis. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. escholarship.org This process creates a unique fragmentation pattern for each compound.

For quantitative studies, the analysis is typically performed in multiple reaction-monitoring (MRM) mode. nih.gov In MRM, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte of interest. escholarship.orglipidmaps.org This technique is highly specific and sensitive, as it filters out most chemical noise, allowing for accurate quantification even at very low concentrations. nih.gov For example, a method for over 60 eicosanoids was developed using ESI-MS/MS, with limits of quantification often in the low picogram range. escholarship.orglipidmaps.org

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Class |

|---|---|---|---|

| PGE₂ | 351 | 189 | Prostaglandin |

| PGE₂-d₄ (Internal Standard) | 355 | 193 | Prostaglandin |

| PGD₂ | 351 | 189 | Prostaglandin |

| 6-keto PGF₁α | 369 | 207 | Prostaglandin |

| 6,15-diketo-13,14-dihydro PGF₁α | 369 | 267 | Prostaglandin |

Multiple Reaction Monitoring (MRM) for Target Analyte Detection

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique extensively used for the quantification of specific analytes, such as this compound, within complex biological matrices. This method, typically performed on a triple quadrupole mass spectrometer, involves the specific selection of a precursor ion in the first quadrupole (Q1), its fragmentation in the collision cell (Q2), and the subsequent monitoring of a specific fragment ion in the third quadrupole (Q3). This two-stage mass filtering significantly enhances the signal-to-noise ratio, providing excellent specificity and quantitative accuracy.

For prostaglandins (B1171923) and related oxylipins, which share structural similarities, the development of a robust MRM method is crucial. Although specific MRM transitions for this compound are not widely published, the transitions for structurally analogous prostaglandins, such as prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2), provide a well-established precedent. These compounds, like this compound, possess a similar molecular weight, leading to precursor ions with a mass-to-charge ratio (m/z) of approximately 351 in negative ion mode.

Collision-induced dissociation (CID) of these precursor ions generates a spectrum of product ions. The selection of a unique and abundant product ion is key to a specific MRM assay. For instance, a common transition for PGE2 and PGD2 is the fragmentation of the deprotonated molecule [M-H]⁻ at m/z 351 to a product ion at m/z 271. nih.gov This transition corresponds to the loss of two water molecules and carbon dioxide. nih.gov Another study highlighted a more specific transition for PGE2, m/z 351.2 → 189.5, which demonstrated higher selectivity by reducing interferences from other arachidonic acid peroxidation products. nih.gov

The development of an MRM assay for this compound would follow a similar workflow: direct infusion of a purified standard into the mass spectrometer to determine the optimal precursor ion and identify the most intense and specific product ions upon fragmentation. The collision energy and other instrument parameters are then optimized to maximize the signal for the selected transition. The use of stable isotope-labeled internal standards is also a critical component for accurate quantification, correcting for matrix effects and variations in sample processing. escholarship.org

Table 1: Exemplary MRM Transitions for Prostaglandins Analogous to this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Prostaglandin E2 (PGE2) | 351 | 271 | Negative ESI | nih.govwaters.comwaters.com |

| Prostaglandin D2 (PGD2) | 351 | 271 | Negative ESI | nih.govwaters.com |

| Prostaglandin E2 (PGE2) | 351.2 | 189.5 | Negative ESI | nih.gov |

| Prostaglandin F2α (PGF2α) | 353 | 193 | Negative ESI | waters.comwaters.com |

This table is illustrative and based on data for structurally similar prostaglandins. Specific transitions for this compound would require experimental determination.

Isomer Separation and Interference Resolution Strategies

A significant analytical challenge in the metabolomic analysis of this compound is its potential for isomeric forms and the presence of structurally similar, isobaric compounds (molecules with the same nominal mass). These interferences can lead to inaccurate identification and quantification if not adequately resolved. Therefore, effective separation strategies, primarily chromatographic, are indispensable.

Liquid chromatography (LC), especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the most common technique coupled with mass spectrometry for prostaglandin analysis. creative-proteomics.commetwarebio.com Reversed-phase chromatography, utilizing C18 columns, is widely employed to separate prostaglandins based on their hydrophobicity. nih.gov The optimization of mobile phase composition, gradient elution, and column temperature is critical to achieve baseline separation of isomers. For example, a study on PGE2 and its isomer PGD2 demonstrated successful separation on a phenyl-hexyl column with a 10-minute linear gradient. nih.gov

The separation of stereoisomers (enantiomers and diastereomers) often requires more specialized techniques. Chiral chromatography is one such approach. A study detailed the successful separation of the enantiomers of several natural prostaglandins using a Chiracel OJ-RH column, a reversed-phase chiral column. mdpi.com This method allowed for the baseline resolution of the optical isomers, which is crucial as different stereoisomers can exhibit distinct biological activities. mdpi.com

In some cases, derivatization can be employed to enhance the separation of isomers. An analytical procedure for separating the four optical isomers of enprostil (B1671346), a synthetic prostaglandin, involved acid-catalyzed dehydration followed by derivatization. The resulting diastereomeric esters were then separable on a standard achiral silica (B1680970) gel HPLC column. nih.gov

Beyond chromatography, innovative techniques in mass spectrometry itself can aid in isomer resolution. Differential Mobility Spectrometry (DMS), also known as high-field asymmetric waveform ion mobility spectrometry (FAIMS), separates ions in the gas phase based on their different mobilities in high and low electric fields. A technology called SelexION, which utilizes DMS, has been shown to effectively separate isobaric prostaglandins, such as PGF2α and its isomer 8-iso-PGF2α, which are often difficult to resolve chromatographically. sciex.comsciex.com This gas-phase separation, applied after LC and before MS/MS, can significantly enhance selectivity and may allow for shorter chromatography run times. sciex.com

Ion-exchange chromatography has also been demonstrated as a viable method for separating certain prostaglandin isomers, such as PGA2 and PGB2, without the need for derivatization. nih.gov

Table 2: Strategies for Isomer Separation and Interference Resolution in Prostaglandin Analysis

| Technique | Principle | Application Example | Reference |

| Reversed-Phase HPLC/UHPLC | Separation based on hydrophobicity. | Separation of PGE2 and PGD2 using a phenyl-hexyl column. | nih.gov |

| Chiral Chromatography | Separation of enantiomers. | Resolution of prostaglandin enantiomers on a Chiracel OJ-RH column. | mdpi.com |

| Derivatization followed by HPLC | Chemical modification to form diastereomers that are separable on achiral columns. | Separation of enprostil optical isomers after derivatization. | nih.gov |

| Differential Mobility Spectrometry (DMS) | Gas-phase separation of ions based on their mobility in electric fields. | Separation of isobaric PGF2α and 8-iso-PGF2α using SelexION technology. | sciex.comsciex.com |

| Ion-Exchange Chromatography | Separation based on charge. | Resolution of prostaglandin A2 and B2. | nih.gov |

Future Directions and Emerging Research Avenues in 9 Oxo 13 Prostenoic Acid Studies

Discovery of Novel Enzymatic Systems and Metabolic Networks

A critical area of future investigation lies in the comprehensive mapping of the metabolic fate of 9-Oxo-13-prostenoic acid. Understanding its biosynthesis and degradation is fundamental to comprehending its biological activity and duration of action. Researchers are actively seeking to identify and characterize the specific enzymes responsible for its formation and breakdown. While the complete enzymatic network is yet to be fully elucidated, it is hypothesized that enzymes known to be involved in the metabolism of other prostaglandins (B1171923), such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and 15-oxo-prostaglandin Δ13-reductase, could play a significant role. nih.gov The discovery of novel enzymatic systems specific to this compound could unveil unique metabolic pathways and potentially lead to the identification of new bioactive metabolites.

| Potential Enzymes in the Metabolism of this compound |

| Enzyme Family |

| Dehydrogenases |

| Reductases |

| Cytochrome P450s |

| Synthases |

Elucidation of Uncharted Receptor Interactions and Signaling Pathways

The biological effects of this compound are initiated through its binding to specific cellular receptors, which in turn triggers downstream signaling cascades. A primary objective for future research is the "de-orphanization" of receptors for this and other related oxo-prostanoids. It is plausible that this compound interacts with one or more of the known prostanoid receptors, which belong to the G-protein coupled receptor (GPCR) superfamily. nih.govwikipedia.org However, the possibility of a unique, high-affinity receptor specifically for this compound remains an exciting area of exploration. The identification of its cognate receptor(s) will represent a major breakthrough, enabling a detailed dissection of its mechanism of action.

| Potential Receptor Interactions and Signaling Pathways |

| Receptor Class |

| Prostanoid Receptors (e.g., EP, DP, FP, IP, TP) |

| Orphan GPCRs |

| Nuclear Receptors (e.g., PPARs) |

Development of Advanced in vitro Models for Functional Characterization

To functionally characterize this compound and its synthetic analogues, researchers are turning to sophisticated in vitro models that more accurately mimic physiological conditions. The development of three-dimensional (3D) cell culture systems, particularly organoids, presents a significant advancement. These "mini-organs," derived from various tissues, offer a more physiologically relevant platform to investigate the compound's effects on specific cell types and their complex interactions.

In parallel, the implementation of high-throughput screening (HTS) assays will accelerate the discovery process. These automated platforms allow for the rapid evaluation of large libraries of compounds, including newly synthesized analogues of this compound, to assess their binding to specific targets and their functional consequences.

| Advanced in vitro Models for Functional Studies |

| Model System |

| Tissue-specific organoids |

| High-throughput screening (HTS) assays |

| Microfluidic "organ-on-a-chip" models |

Application of Omics Technologies for Comprehensive Pathway Mapping

The application of "omics" technologies, such as metabolomics and lipidomics, is set to revolutionize our understanding of the pathways influenced by this compound. plos.org By analyzing the global changes in the cellular metabolome and lipidome in response to this compound, researchers can identify novel metabolic and signaling pathways, as well as potential biomarkers of its activity. Mass spectrometry-based techniques are at the forefront of these investigations, providing the necessary sensitivity and specificity to detect a vast array of molecules. nih.gov The integration of data from multiple omics platforms, including transcriptomics and proteomics, will ultimately provide a holistic, systems-level view of the biological functions of this compound.

| Application of Omics Technologies |

| Omics Technology |

| Metabolomics |

| Lipidomics |

| Transcriptomics |

| Proteomics |

Rational Design of Bioactive Analogues for Research Tools

The synthesis of bioactive analogues of this compound through rational design is a crucial strategy for developing potent and selective research tools. documentsdelivered.com By systematically modifying the chemical structure of the parent molecule, scientists can enhance its affinity for specific receptors, improve its metabolic stability, or modulate its signaling properties. Structure-activity relationship (SAR) studies, often guided by computational approaches like pharmacophore modeling, are essential in this endeavor. nih.gov These methods help to pinpoint the key structural features necessary for biological activity and to design novel compounds with tailored pharmacological profiles. The resulting library of analogues will be invaluable for probing the intricate biological functions of this compound and its associated pathways. nih.gov

| Strategies for Rational Analogue Design |

| Design Strategy |

| Receptor-targeted design |

| Metabolic stabilization |

| Signaling-biased agonism |

| Prodrug development |

Q & A

Q. What are the established methods for synthesizing 9-Oxo-13-prostenoic acid in laboratory settings?

The synthesis of this compound typically involves the oxidation of precursor fatty acids like linoleic acid. Common protocols use oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under controlled temperature and pH conditions. For example, KMnO₄-mediated oxidation at 25°C in an alkaline medium selectively introduces the oxo group at the 9th carbon while preserving the double bonds at positions 10 and 12 . Researchers must monitor reaction progress via thin-layer chromatography (TLC) and optimize catalyst concentrations to minimize side products like hydroxylated derivatives.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for assessing purity, with reverse-phase C18 columns resolving this compound from structurally similar oxylipins . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the presence of the 9-oxo group and conjugated double bonds. Quantification via gas chromatography (GC) requires derivatization (e.g., methyl ester formation) to enhance volatility .

Q. What biological pathways or mechanisms are influenced by this compound in cellular models?

this compound modulates lipid peroxidation and inflammatory responses by interacting with enzymes like lipoxygenases (LOX) and cyclooxygenases (COX). In vitro studies demonstrate its role in regulating reactive oxygen species (ROS) production and NF-κB signaling, which links it to oxidative stress and cytokine release . Researchers should validate these mechanisms using siRNA knockdown models or pharmacological inhibitors to isolate specific pathway contributions.

Advanced Research Questions

Q. How should researchers address contradictory findings regarding the pro-inflammatory vs. anti-inflammatory effects of this compound?

Contradictory results often arise from differences in experimental models (e.g., cell types, species) or concentrations used. To reconcile these, employ a meta-analysis framework to compare datasets across studies, focusing on dose-response relationships and contextual factors like cellular redox state . Additionally, replicate experiments under standardized conditions (e.g., ISO guidelines for cell culture) and use knockout models to clarify receptor-specific effects .

Q. What experimental design considerations are critical when studying the dose-dependent effects of this compound in vivo?

Key considerations include:

- Dose range : Preclinical studies should span physiological (nM–µM) and supraphysiological (µM–mM) concentrations to identify therapeutic windows.

- Control groups : Use vehicle controls and compare against structurally related oxylipins (e.g., 13-HODE) to assess specificity .

- Temporal sampling : Collect time-series data to capture dynamic metabolic changes, as oxylipins often exhibit short half-lives .

- Ethical compliance : Adhere to institutional guidelines for animal welfare, including sample size calculations to minimize unnecessary subjects .

Q. What methodological strategies are recommended for isolating this compound from complex biological matrices?

Solid-phase extraction (SPE) with C18 or mixed-mode sorbents efficiently isolates this compound from plasma or tissue homogenates. Post-extraction, employ liquid-liquid partitioning (e.g., ethyl acetate/water) to remove phospholipids. For enhanced sensitivity, derivatize samples with pentafluorobenzyl bromide before GC-MS analysis . Validate recovery rates using isotope-labeled internal standards (e.g., d₄-9-Oxo-13-prostenoic acid) to correct for matrix effects .

Methodological Guidance for Data Validation

- Reproducibility : Document all experimental parameters (e.g., pH, temperature) in supplementary materials to enable replication .

- Statistical rigor : Use multivariate analysis to account for covariates like age or diet in in vivo studies .

- Literature alignment : Cross-reference findings with lipidomics databases (e.g., LMSD) to confirm consistency with published spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.